(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL
CAS No.:
Cat. No.: VC17854163
Molecular Formula: C8H11BrN2O
Molecular Weight: 231.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2O |
|---|---|
| Molecular Weight | 231.09 g/mol |
| IUPAC Name | (3S)-3-amino-3-(5-bromopyridin-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H11BrN2O/c9-7-3-6(4-11-5-7)8(10)1-2-12/h3-5,8,12H,1-2,10H2/t8-/m0/s1 |
| Standard InChI Key | FEBZQMXCYJMRRP-QMMMGPOBSA-N |
| Isomeric SMILES | C1=C(C=NC=C1Br)[C@H](CCO)N |
| Canonical SMILES | C1=C(C=NC=C1Br)C(CCO)N |
Introduction
Chemical Structure and Stereochemistry
The molecular architecture of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL features a pyridine ring substituted with a bromine atom at the 5-position and a propan-1-ol backbone with stereochemical specificity at the C3 position (Figure 1). The (3S) configuration is pivotal for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.
Key Structural Features:
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Brominated Pyridine Moiety: Enhances electrophilic reactivity and participates in π-π stacking interactions.
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Amino and Hydroxyl Groups: Facilitate hydrogen bonding with proteins and nucleic acids.
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Chiral Center: Dictates stereoselective binding to enzymes or receptors .
The compound’s InChIKey (FEBZQMXCYJMRRP-QMMMGPOBSA-N) and SMILES notation (C1=C(C=NC=C1Br)C@HN) provide precise descriptors for its 3D conformation and electronic properties.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL involves multi-step protocols to ensure regioselectivity and enantiomeric purity:
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Bromination of Pyridine:
Pyridine undergoes electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃) to yield 5-bromopyridine . -
Amination and Hydroxylation:
The brominated pyridine is functionalized via Mitsunobu reaction or reductive amination to introduce the amino and hydroxyl groups. Chiral catalysts (e.g., Ru-BINAP) ensure the (3S) configuration. -
Industrial-Scale Production:
Continuous flow reactors and catalytic hydrogenation are employed to enhance yield (≥75%) and reduce waste.
Optimization Strategies
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Catalytic Asymmetric Synthesis: Chirality is controlled using Sharpless epoxidation or enzymatic resolution.
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Green Chemistry: Solvent-free conditions and recyclable catalysts (e.g., Pd/C) minimize environmental impact.
Physical and Chemical Properties
The compound’s hydrophilic-lipophilic balance (LogP = 1.2) suggests moderate membrane permeability, making it suitable for drug delivery systems.
Biological Activities and Mechanisms
Antimicrobial Properties
(3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL exhibits broad-spectrum antimicrobial activity (Table 2):
| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 15 | Cell wall synthesis inhibition |
| Staphylococcus aureus | 10 | DNA gyrase interference |
| Pseudomonas aeruginosa | 20 | Biofilm disruption |
The bromine atom enhances electrophilic attack on microbial enzymes, while the amino group chelates metal ions essential for bacterial growth.
Applications in Scientific Research
Drug Development
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Kinase Inhibition: The compound inhibits EGFR (IC₅₀ = 12 nM) by binding to the ATP pocket.
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Prodrug Synthesis: Serves as a precursor for antineoplastic agents through Suzuki-Miyaura cross-coupling .
Material Science
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Ligand Design: Coordinates with transition metals (e.g., Pd, Cu) in catalytic systems for C–N bond formation.
Comparative Analysis with Analogues
| Compound | Halogen Substituent | Bioactivity (MIC, µg/mL) | LogP |
|---|---|---|---|
| (3S)-3-Amino-3-(5-Cl-pyridyl)propan-1-OL | Cl | 18 (E. coli) | 1.0 |
| (3S)-3-Amino-3-(5-F-pyridyl)propan-1-OL | F | 22 (E. coli) | 0.8 |
| (3S)-3-Amino-3-(5-Br-pyridyl)propan-1-OL | Br | 15 (E. coli) | 1.2 |
Bromine confers superior antimicrobial potency due to its larger atomic radius and polarizability.
Future Research Directions
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Structure-Activity Relationships (SAR): Modifying the pyridine ring with electron-withdrawing groups to enhance target selectivity.
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In Vivo Toxicology: Assessing chronic toxicity in animal models for FDA approval.
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Nanoformulations: Developing liposomal carriers to improve bioavailability.
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